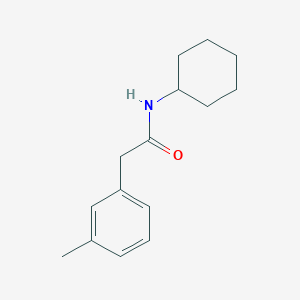
N-cyclohexyl-2-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(3-methylphenyl)acetamide, also known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. It belongs to the class of nootropics, which are substances that are believed to improve cognitive function, memory, and learning ability. CX-717 has been found to enhance cognitive performance in animal models and has shown promising results in human clinical trials.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many aspects of cognitive function, including learning and memory. This compound has been shown to enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have minimal side effects and is generally well-tolerated in both animal models and human clinical trials. It has been shown to have a half-life of approximately 4 hours in humans, with peak plasma concentrations reached within 1-2 hours of administration. This compound has been found to have no significant effects on heart rate, blood pressure, or body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclohexyl-2-(3-methylphenyl)acetamide is its ability to enhance cognitive performance without significant side effects. This makes it an attractive compound for use in research studies investigating cognitive function. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on different aspects of cognitive function.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(3-methylphenyl)acetamide. One area of interest is the use of this compound in the treatment of cognitive impairment in individuals with neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and to optimize dosing regimens for maximum effectiveness. Finally, the development of novel this compound analogs may provide new insights into the mechanism of action of this compound and may lead to the development of even more effective cognitive enhancers.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(3-methylphenyl)acetamide involves the reaction of cyclohexanone with 3-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(3-methylphenyl)acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, this compound has been found to improve cognitive performance in tasks such as object recognition, spatial memory, and attention. In human clinical trials, this compound has been shown to improve cognitive performance in healthy adults, as well as in individuals with cognitive impairment due to age or disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-6-5-7-13(10-12)11-15(17)16-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFGGIBHGZNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(3-pyridinylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5432257.png)
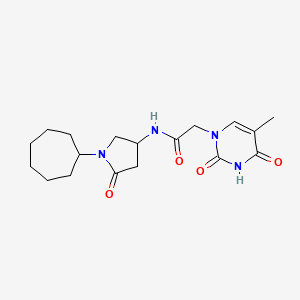
![N-{2-[1-(3-hydroxybenzyl)piperidin-3-yl]ethyl}ethanesulfonamide](/img/structure/B5432268.png)
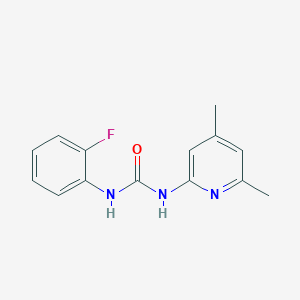
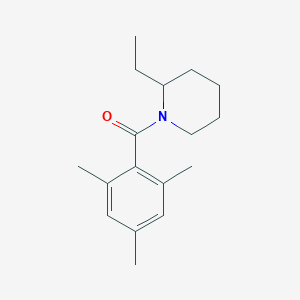
![(4S)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5432290.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5432302.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
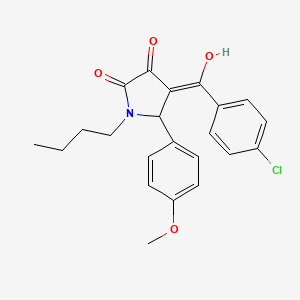

![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)